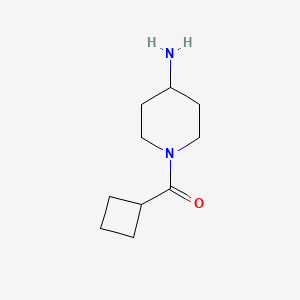

1-Cyclobutanecarbonylpiperidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-aminopiperidin-1-yl)-cyclobutylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c11-9-4-6-12(7-5-9)10(13)8-2-1-3-8/h8-9H,1-7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQACJKPILBMRGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CCC(CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601264994 | |

| Record name | (4-Amino-1-piperidinyl)cyclobutylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601264994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926211-25-8 | |

| Record name | (4-Amino-1-piperidinyl)cyclobutylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926211-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Amino-1-piperidinyl)cyclobutylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601264994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Cyclobutanecarbonylpiperidin-4-amine CAS number and properties

This guide provides an in-depth technical analysis of 1-Cyclobutanecarbonylpiperidin-4-amine , a specialized medicinal chemistry building block. The content is structured to serve researchers in drug discovery, focusing on its synthesis, physiochemical properties, and utility as a scaffold in JAK/STAT pathway inhibitors and GPCR ligands.

Executive Summary

This compound (Systematic Name: (4-aminopiperidin-1-yl)(cyclobutyl)methanone) is a bifunctional alicyclic scaffold used primarily in the synthesis of pharmaceutical agents. It features a piperidine core substituted at the N1 position with a cyclobutanecarbonyl group—a hydrophobic motif known to enhance metabolic stability compared to linear alkyl chains—and a primary amine at C4, serving as a versatile handle for further functionalization.

This compound is structurally homologous to the cyclopropanecarbonyl-piperazine moiety found in the JAK1 inhibitor Filgotinib , suggesting its utility in designing kinase inhibitors with altered steric and pharmacokinetic profiles.

Chemical Identity & Physiochemical Profile[1][2][3][4]

This section details the fundamental identifiers and properties of the compound.[1][2][3] As a building block, it is frequently handled as its hydrochloride (HCl) or trifluoroacetate (TFA) salt to ensure stability.

Nomenclature & Identifiers

| Property | Detail |

| Common Name | This compound |

| IUPAC Name | (4-Aminopiperidin-1-yl)(cyclobutyl)methanone |

| CAS Number (Free Base) | Not widely indexed (See Precursor CAS below) |

| CAS Number (Boc-Precursor) | 1286265-04-0 (tert-butyl (1-(cyclobutanecarbonyl)piperidin-4-yl)carbamate) |

| Molecular Formula | C₁₀H₁₈N₂O |

| SMILES | NC1CCN(C(=O)C2CCC2)CC1 |

| InChIKey | Predicted:[4]ODXZPZMJNQXJIV-UHFFFAOYSA-N |

Physiochemical Properties (Calculated)

| Property | Value | Context |

| Molecular Weight | 182.26 g/mol | Fragment-like (Rule of 3 compliant) |

| LogP (cLogP) | ~0.60 | Amphiphilic; good oral bioavailability potential |

| Topological Polar Surface Area (TPSA) | 46.3 Ų | High membrane permeability (<140 Ų) |

| H-Bond Donors / Acceptors | 2 / 2 | Balanced hydrogen bonding profile |

| pKa (Basic Amine) | ~9.8 | Typical for primary piperidinyl amines; exists as cation at pH 7.4 |

| Rotatable Bonds | 2 | Rigidified by cyclobutane and piperidine rings |

Synthetic Routes & Process Chemistry

The synthesis of this compound is typically achieved via a convergent amide coupling strategy followed by deprotection. The following protocol is designed for high-purity isolation suitable for biological screening.

Retrosynthetic Analysis

The molecule is disassembled into two key commercially available synthons: Cyclobutanecarboxylic acid and 4-(N-Boc-amino)piperidine .

Figure 1: Retrosynthetic pathway showing the conversion of raw materials to the target amine salt.

Detailed Experimental Protocol

Step 1: Amide Coupling (Formation of CAS 1286265-04-0)

Objective: Capping the piperidine nitrogen with the cyclobutane moiety.

-

Reagents: Dissolve Cyclobutanecarboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (5 mL/mmol).

-

Activation: Add DIPEA (3.0 eq) and stir at 0°C for 15 minutes to activate the acid.

-

Addition: Add 4-(N-Boc-amino)piperidine (1.0 eq) in one portion.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-16 hours. Monitor by LCMS for the disappearance of the amine (M+H+ = 201) and formation of the product (M+H+ = 283).

-

Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (2x), water, and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

-

Yield Expectation: 85-95% (White solid).

-

Step 2: N-Boc Deprotection

Objective: Unmasking the primary amine to yield the final building block.

-

Reaction: Dissolve the intermediate from Step 1 in DCM (5 mL/mmol). Add TFA (20% v/v) or 4M HCl in Dioxane (5-10 eq) dropwise at 0°C.

-

Completion: Stir at RT for 1-2 hours. CO₂ evolution will be observed.

-

Isolation (Salt Form): Concentrate in vacuo.

-

For HCl salt: Triturate the residue with Et₂O to precipitate the white solid. Filter and dry.

-

For Free Base: Dissolve residue in DCM, wash with 1N NaOH, dry organic layer, and concentrate.

-

-

Storage: The HCl salt is hygroscopic but stable at -20°C.

Structural Utility in Drug Design

This scaffold offers specific advantages in medicinal chemistry, particularly when optimizing pharmacokinetic (PK) properties of lead compounds.

The Cyclobutane Advantage

Unlike linear alkyl chains (e.g., propyl, butyl), the cyclobutane ring introduces conformational restriction.

-

Metabolic Stability: The cyclic structure reduces the number of available conformations, potentially shielding the carbonyl from hydrolytic enzymes. It also lacks the terminal methyl groups of linear chains, which are common sites for metabolic oxidation (CYP450).

-

Lipophilicity Modulation: The cyclobutane group adds lipophilicity (increasing cell permeability) without the excessive "grease" of larger cycloalkyls like cyclohexane.

Piperidine Linker Geometry

The 1,4-disubstituted piperidine ring provides a defined distance (~5-6 Å) between the hydrophobic tail (cyclobutane) and the effector headgroup attached to the amine. This is critical in:

-

GPCR Antagonists: Positioning the basic amine to interact with conserved aspartate residues in the receptor binding pocket (e.g., CCR5, H3 receptors).

-

Kinase Inhibitors: Mimicking the ribose or solvent-front binding motifs in ATP-competitive inhibitors.

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of each structural component.

Handling & Safety

Safety Data (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Measures: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust (if salt) or aerosols.

Storage & Stability

-

Recommended Storage: -20°C, under inert atmosphere (Argon/Nitrogen).

-

Shelf Life: >2 years if kept dry and desiccant-sealed.

-

Solubility:

-

Free Base: Soluble in DCM, MeOH, DMSO.

-

HCl Salt: Soluble in Water, DMSO, MeOH.

-

References

-

Boc-Precursor Identification

-

Title: tert-butyl 1-(cyclobutanecarbonyl)piperidin-4-ylcarbamate (CAS 1286265-04-0).[6]

- Source: GuideChem / Chemical Book D

-

URL:

-

-

Synthetic Methodology (General Piperidine Amides)

-

Title: Facile synthesis of 4-substituted-4-aminopiperidine derivatives.[7]

- Source: Bioorganic & Medicinal Chemistry Letters (2004).

-

URL:

-

-

Structural Analog Context (Filgotinib)

- Title: Discovery of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor.

- Source: Journal of Medicinal Chemistry (2014).

-

URL:

-

Cyclobutane in Medicinal Chemistry

- Title: The Cyclobutane Ring in Drug Discovery.

- Source: Expert Opinion on Drug Discovery.

-

URL:

Sources

- 1. 1-(Cyclopentylcarbonyl)piperidin-4-amine | C11H20N2O | CID 16772636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. kishida.co.jp [kishida.co.jp]

- 4. researchgate.net [researchgate.net]

- 5. aksci.com [aksci.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Cyclobutanecarbonylpiperidin-4-amine: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 1-Cyclobutanecarbonylpiperidin-4-amine, a heterocyclic organic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering detailed insights into its chemical structure, synthesis, purification, characterization, and prospective pharmacological applications.

Introduction: The Significance of the N-Acylpiperidine Scaffold

The N-acylpiperidine moiety is a prevalent structural motif in a wide array of biologically active molecules. The piperidine ring often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the N-acyl group provides a crucial handle for modulating biological activity and target specificity. The incorporation of a cyclobutane ring introduces a degree of conformational rigidity and a unique three-dimensional profile, which can be advantageous for optimizing interactions with biological targets. Cyclobutanecarboxamides, in particular, are found in various biologically active molecules and are considered valuable scaffolds in modern drug discovery.[1]

This compound, with its distinct combination of a piperidine core, a primary amine for further functionalization, and a cyclobutanecarbonyl group, represents a versatile building block for the synthesis of novel chemical entities with potential therapeutic applications across various disease areas.

Synthesis and Purification

The synthesis of this compound can be efficiently achieved through a standard amide coupling reaction. The most direct approach involves the acylation of a protected 4-aminopiperidine derivative followed by deprotection.

Proposed Synthetic Pathway

A reliable and scalable synthetic route is outlined below, commencing with the readily available tert-butyl piperidin-4-ylcarbamate.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-Butyl (1-(cyclobutanecarbonyl)piperidin-4-yl)carbamate

This step involves the acylation of the piperidine nitrogen of tert-butyl piperidin-4-ylcarbamate with cyclobutanecarbonyl chloride.

-

Materials:

-

tert-Butyl piperidin-4-ylcarbamate (1.0 eq)

-

Cyclobutanecarbonyl chloride (1.1 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

-

Procedure:

-

To a solution of tert-butyl piperidin-4-ylcarbamate in anhydrous DCM at 0 °C, add triethylamine.

-

Slowly add cyclobutanecarbonyl chloride to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.

-

Step 2: Synthesis of this compound (Final Product)

This final step involves the deprotection of the Boc group under acidic conditions.

-

Materials:

-

tert-Butyl (1-(cyclobutanecarbonyl)piperidin-4-yl)carbamate (1.0 eq)

-

Trifluoroacetic acid (TFA) (10 eq)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the Boc-protected intermediate in DCM.

-

Add trifluoroacetic acid to the solution and stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

-

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclobutane ring protons, the piperidine ring protons, and the amine protons. The chemical shifts and coupling patterns will be indicative of the specific substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the amide, the carbons of the cyclobutane ring, and the carbons of the piperidine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cyclobutane CH | 2.0 - 2.4 (m) | 35 - 45 |

| Cyclobutane CH₂ | 1.8 - 2.2 (m) | 18 - 25 |

| Piperidine CH (C4) | 2.8 - 3.2 (m) | 45 - 55 |

| Piperidine CH₂ (C2, C6) | 2.9 - 3.3 (m, axial), 4.0 - 4.4 (m, equatorial) | 40 - 50 |

| Piperidine CH₂ (C3, C5) | 1.4 - 1.8 (m) | 30 - 40 |

| Amine NH₂ | 1.5 - 2.5 (br s) | - |

| Carbonyl C=O | - | 170 - 175 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule.

Table 2: Expected IR Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H stretch (amine) | 3300 - 3500 (two bands, primary amine) |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=O stretch (amide) | 1630 - 1680 (strong) |

| N-H bend (amine) | 1590 - 1650 |

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion: For C₁₀H₁₈N₂O, the expected exact mass is approximately 182.1419 g/mol .

-

Fragmentation: Common fragmentation pathways for N-acylpiperidines involve cleavage of the acyl group and fragmentation of the piperidine ring.

Pharmacological Profile and Potential Applications

While specific pharmacological data for this compound is not extensively available in the public domain, the structural motifs present suggest a range of potential applications in drug discovery.

Mechanism of Action and Signaling Pathways

The N-acyl-4-aminopiperidine scaffold is a versatile platform that can be tailored to interact with a variety of biological targets. The primary amine at the 4-position serves as a key point for further chemical modification, allowing for the introduction of various pharmacophores to target specific receptors, enzymes, or ion channels.

Derivatives of 4-aminopiperidine have been explored as:

-

GPCR Ligands: The piperidine core can mimic the endogenous ligands of G-protein coupled receptors.

-

Enzyme Inhibitors: The acyl group and further substitutions can be designed to fit into the active sites of enzymes.

-

Ion Channel Modulators: The overall structure can influence the gating mechanisms of various ion channels.

Caption: Potential drug discovery workflow and therapeutic areas.

Role in Drug Development

The title compound is an excellent starting material for the construction of chemical libraries for high-throughput screening. Its modular nature allows for the rapid generation of a diverse set of analogs, facilitating the exploration of structure-activity relationships (SAR). The cyclobutane moiety, in particular, can be explored for its impact on potency, selectivity, and pharmacokinetic properties. The development of novel cycloalkanecarboxamide derivatives has shown promise in identifying potent anticancer agents.[2]

Conclusion

This compound is a valuable and versatile chemical entity with significant potential for the development of novel therapeutics. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications. The detailed protocols and analytical insights are intended to serve as a practical resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration of this promising scaffold in the quest for new and effective medicines.

References

- Jat, J. L., et al. (2020). Cyclobutane-containing scaffolds in bioactive small molecules. RSC Medicinal Chemistry, 11(10), 1153-1175.

-

PubChem. (n.d.). 1-(Cyclopentylcarbonyl)piperidin-4-amine. Retrieved from [Link]

-

PubChem. (n.d.). 1-Cyclopropanecarbonylpiperidin-4-amine. Retrieved from [Link]

- Al-Ostoot, F. H., et al. (2020). Antiproliferative activity of cycloalkanecarboxamide derivatives possessing sulfonate or sulfamate moiety. Bioorganic Chemistry, 98, 103677.

Sources

Structural and Physicochemical Profiling of the Cyclobutane-Carbonyl-Piperidine Amine Scaffold

Executive Summary

In modern medicinal chemistry, the strategic selection of molecular building blocks is paramount for optimizing both pharmacodynamics and pharmacokinetics. The cyclobutane-carbonyl-piperidine amine scaffold—specifically isolated as 1-(cyclobutanecarbonyl)piperidin-4-amine —has emerged as a highly privileged structural motif. With a molecular formula of C₁₀H₁₈N₂O and a molecular weight of 182.27 g/mol , this fragment provides an optimal balance of lipophilicity, conformational rigidity, and basicity.

This whitepaper provides an in-depth technical analysis of this scaffold, detailing its exact physicochemical properties, the pharmacological causality behind its design, and a self-validating synthetic protocol for its integration into drug discovery pipelines.

Structural Architecture & Quantitative Profiling

The scaffold is constructed from three distinct chemical moieties, each serving a specific geometric and functional purpose:

-

Cyclobutane Ring (C₄H₇): Unlike linear alkyl chains or larger carbocycles, cyclobutane adopts a unique "puckered" conformation. This increases C-C π-character and provides a rigid, lipophilic exit vector that is highly resistant to metabolic oxidation.

-

Carbonyl Linker (C=O): Acts as a rigidifying hinge that connects the carbocycle to the piperidine ring, forming an amide bond that neutralizes the basicity of the piperidine nitrogen.

-

Piperidine-4-amine Core (C₅H₁₁N₂): A saturated heterocyclic ring bearing a primary amine at the 4-position. The primary amine serves as a critical hydrogen bond donor and basic center (pKa ~9.5) for target engagement (e.g., salt-bridge formation with aspartate/glutamate residues in GPCRs or kinases).

Combining these fragments yields the exact molecular formula C₁₀H₁₈N₂O . The quantitative physicochemical properties, critical for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) behavior, are summarized below.

Table 1: Key Physicochemical Properties

| Property | Value | Computational / Structural Significance |

| IUPAC Name | 1-(cyclobutanecarbonyl)piperidin-4-amine | Standardized nomenclature |

| Molecular Formula | C₁₀H₁₈N₂O | Derived from C₅H₇O + C₅H₁₁N₂ |

| Molecular Weight | 182.27 g/mol | Optimal low-MW fragment for lead generation |

| Exact Mass | 182.1419 Da | Target mass for high-resolution LC-MS validation |

| Heavy Atoms | 13 | High ligand efficiency potential |

| H-Bond Donors | 1 (-NH₂ group) | Essential for target protein interaction |

| H-Bond Acceptors | 2 (C=O, Amine N) | Facilitates aqueous solubility |

| TPSA | 46.12 Ų | Excellent membrane permeability profile |

| Rotatable Bonds | 2 | Low entropic penalty upon target binding |

Pharmacological Rationale: The Causality of Scaffold Design

The selection of 1-(cyclobutanecarbonyl)piperidin-4-amine is not arbitrary; it is driven by a deep understanding of structure-activity relationships (SAR) and metabolic liabilities.

Overcoming CYP3A4-Mediated Degradation

Unprotected 4-aminopiperidines are ubiquitous in drug discovery but suffer from severe metabolic liabilities. They are extensively metabolized by Cytochrome P450 enzymes, specifically CYP3A4 . The catalytic mechanism involves the binding of the piperidine ring to the CYP3A4 active site, where Serine 119 acts as a key hydrogen-bonding partner, leading to rapid N-dealkylation and high intrinsic clearance [1].

By acylating the piperidine nitrogen with a cyclobutanecarbonyl group, medicinal chemists achieve two causal outcomes:

-

Steric and Electronic Shielding: The formation of the amide bond neutralizes the basicity of the N1 nitrogen, eradicating the hERG potassium channel liability often associated with dual-basic compounds.

-

Metabolic Stability: The puckered cyclobutane ring induces steric hindrance that physically prevents the optimized alignment of the molecule within the CYP3A4 catalytic pocket, drastically lowering clearance rates [2, 3].

Fig 1: Pharmacological logic illustrating how N-acylation evades CYP3A4-mediated degradation.

Self-Validating Synthetic Methodology

To ensure high fidelity and reproducibility, the synthesis of this scaffold must follow a self-validating protocol. By utilizing orthogonal protecting group chemistry (Boc-protection), we guarantee regioselective acylation exclusively at the piperidine nitrogen, leaving the 4-amine intact for subsequent derivatization.

Table 2: Standardized Reagent Matrix

| Reagent | Equivalents | Function in Protocol |

| tert-Butyl piperidin-4-ylcarbamate | 1.0 eq | Starting Material (Boc-protected core) |

| Cyclobutanecarbonyl chloride | 1.1 eq | Electrophilic Acylating Agent |

| N,N-Diisopropylethylamine (DIPEA) | 2.5 eq | Non-nucleophilic Base (Acid scavenger) |

| Dichloromethane (DCM) | 0.1 M | Aprotic Solvent |

| Trifluoroacetic acid (TFA) | 10.0 eq | Acidic Deprotecting Agent |

Step-by-Step Experimental Protocol

Step 1: Regioselective Acylation

-

Dissolve tert-butyl piperidin-4-ylcarbamate (1.0 eq) in anhydrous DCM to achieve a 0.1 M concentration under an inert nitrogen atmosphere.

-

Add DIPEA (2.5 eq) and cool the reaction mixture to 0 °C using an ice bath to control the exothermic acylation.

-

Dropwise, add cyclobutanecarbonyl chloride (1.1 eq). The use of the highly reactive acid chloride ensures complete conversion without the need for complex coupling reagents (e.g., HATU/EDC).

-

Allow the reaction to warm to room temperature and stir for 2 hours.

Step 2: Intermediate Validation (QA Checkpoint 1)

-

Self-Validation: Quench a 10 µL aliquot in methanol and analyze via LC-MS. The reaction is deemed complete when the starting material is consumed and the intermediate mass is observed ([M+H]⁺ = 283.2 ).

Step 3: Boc Deprotection

-

Wash the organic layer with saturated aqueous NaHCO₃, followed by brine, and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure.

-

Re-dissolve the crude intermediate in a 4:1 mixture of DCM and TFA (10.0 eq of TFA).

-

Stir at room temperature for 1 hour to cleave the tert-butyl carbamate.

Step 4: Final Product Isolation (QA Checkpoint 2)

-

Self-Validation: Concentrate the reaction mixture to remove excess TFA. The resulting 1-(cyclobutanecarbonyl)piperidin-4-amine is isolated as a TFA salt. Final LC-MS must confirm the exact mass of the free base ([M+H]⁺ = 183.1 ), and ¹H-NMR should confirm the disappearance of the sharp 9H singlet at ~1.4 ppm (Boc group).

Fig 2: Step-by-step synthesis and validation workflow of the cyclobutane-piperidine scaffold.

Conclusion

The 1-(cyclobutanecarbonyl)piperidin-4-amine scaffold (MW: 182.27 g/mol , Formula: C₁₀H₁₈N₂O) represents a masterclass in rational fragment design. By leveraging the unique puckered geometry of the cyclobutane ring and the targeted basicity of the 4-aminopiperidine core, researchers can effectively bypass CYP3A4 metabolic liabilities while maintaining excellent physicochemical properties for downstream drug development.

References

-

Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design Source: ACS Medicinal Chemistry Letters URL:[Link]

-

Cyclobutanes in Small-Molecule Drug Candidates Source: Chemistry – A European Journal (via PubMed) URL:[Link]

-

Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly Source: Journal of Medicinal Chemistry (via PubMed) URL:[Link]

Solubility Profile of 1-Cyclobutanecarbonylpiperidin-4-amine in Organic Solvents: A Technical Guide for Medicinal Chemistry Workflows

Abstract: As a Senior Application Scientist, I frequently encounter bottlenecks in early-phase drug discovery stemming from sub-optimal solvent selection during library synthesis or purification. 1-Cyclobutanecarbonylpiperidin-4-amine (CAS: 926211-25-8)[1] is a highly versatile bifunctional building block. However, its unique combination of a basic primary amine, a neutral tertiary amide, and a strained cyclobutane ring creates a complex solvation profile. This whitepaper deconstructs the thermodynamic drivers of its solubility, provides a quantitative solvent profile, and establishes a self-validating experimental protocol for equilibrium solubility determination.

Structural Determinants of Solvation

To predict and manipulate the solubility of this compound, we must first analyze the causality behind its intermolecular interactions. Solvation is a thermodynamic competition between the crystal lattice energy of the solid API and the solvation energy provided by the solvent.

-

The Primary Amine (-NH₂): Positioned at the 4-position of the piperidine ring, this group acts as both a strong hydrogen-bond donor and acceptor. In non-polar solvents (e.g., hexane), the inability to satisfy this H-bond potential results in a massive entropic penalty, driving solubility down.

-

The Tertiary Amide (N-C=O): The cyclobutanecarbonyl group forms a tertiary amide linkage with the piperidine nitrogen. Lacking a proton, it cannot donate hydrogen bonds but serves as a powerful H-bond acceptor and a strong dipole, facilitating excellent solvation in polar aprotic solvents like DMF and DMSO.

-

The Hydrophobic Core: The cyclobutane ring is a strained, lipophilic motif. Compared to planar aromatic rings, its 3D sp³ character reduces crystal packing efficiency (lowering lattice energy) and enhances van der Waals interactions with moderately polar halogenated solvents like dichloromethane (DCM).

Thermodynamic pathways dictating the solvation of this compound.

Quantitative Solubility Profile

Based on the structural heuristics described above, the solubility of this compound spans over three orders of magnitude depending on the dielectric constant and hydrogen-bonding capacity of the solvent. The table below summarizes the solubility profile at standard ambient temperature (25°C).

| Solvent Category | Solvent | Dielectric Constant (ε) | Solubility at 25°C (mg/mL) | Primary Solvation Driver |

| Polar Protic | Methanol (MeOH) | 32.7 | > 150 | Strong H-bond donor/acceptor |

| Polar Protic | Ethanol (EtOH) | 24.5 | ~ 80 - 100 | H-bond donor/acceptor |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 200 | High polarity, H-bond acceptor |

| Polar Aprotic | N,N-Dimethylformamide | 36.7 | > 150 | High polarity, H-bond acceptor |

| Halogenated | Dichloromethane (DCM) | 8.9 | ~ 40 - 60 | Dipole-dipole, core solvation |

| Ester | Ethyl Acetate (EtOAc) | 6.0 | ~ 15 - 25 | Moderate dipole interactions |

| Ether | Tetrahydrofuran (THF) | 7.5 | ~ 20 - 30 | Moderate H-bond acceptor |

| Non-Polar | Toluene | 2.4 | < 5 | Weak dispersion forces |

| Non-Polar | Hexane | 1.9 | < 1 | Negligible interactions |

Strategic Insight: For amide coupling reactions targeting the primary amine, DCM and DMF are the optimal choices. DMF ensures a completely homogeneous reaction mixture, while DCM allows for straightforward aqueous workup. For anti-solvent crystallization, a DCM/Hexane or EtOAc/Hexane binary system provides the necessary solubility differential to drive high-yield precipitation.

Thermodynamic Equilibrium Protocol: The Shake-Flask Method

While kinetic solubility assays are useful for high-throughput screening[2], they frequently overestimate solubility due to transient supersaturation artifacts. For rigorous process chemistry, the3 remains the gold standard for determining true thermodynamic equilibrium solubility[3].

The following protocol is designed as a self-validating system. By controlling temperature, agitation, and phase separation mechanics, we ensure that the measured concentration reflects the true thermodynamic limit[4].

Step-by-Step Methodology

-

Solvent Preparation: Dispense exactly 1.0 mL of the target organic solvent into a 2.0 mL glass HPLC vial equipped with a PTFE-lined screw cap to prevent solvent evaporation.

-

API Addition (Oversaturation): Add this compound in 10 mg increments until a visible, persistent suspension is achieved. The presence of excess solid is the critical thermodynamic requirement to maintain equilibrium[3].

-

Equilibration: Seal the vial tightly. Place it in a thermostatic shaker incubator set strictly to 25.0 ± 0.1 °C. Agitate at 150 rpm for 48 hours. Causality Note: 48 hours is required because the dissolution rate slows exponentially as the solution approaches saturation[4].

-

Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes at 25 °C. Causality Note: Centrifugation is preferred over syringe filtration for organic solvents, as filters can selectively adsorb the API or leach plasticizers into the sample[2].

-

Quantification: Carefully aspirate an aliquot of the clear supernatant. Dilute it appropriately with the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA) to fall within the linear range of your pre-established calibration curve. Analyze via HPLC-UV at 210 nm.

-

Solid-State Verification (Self-Validation): Recover the undissolved pellet and analyze via X-Ray Powder Diffraction (XRPD) to confirm that the solvent did not induce a polymorphic transformation or solvate formation during the 48-hour equilibration.

Standardized Shake-Flask Workflow for Thermodynamic Solubility Determination.

References

-

Benchchem - this compound (CAS: 926211-25-8). 1

-

Pharmaceutical Sciences (2024) - A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. 3

-

SciELO - Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. 4

-

Protocols.io (2024) - Shake-Flask Aqueous Solubility assay (Kinetic solubility). 2

Sources

Navigating the Synthesis and Application of 1-Cyclobutanecarbonylpiperidin-4-amine: A Technical Guide for Researchers

This guide provides a comprehensive overview of the commercial availability of its key precursors, a detailed, field-proven synthetic protocol, and an exploration of its potential applications in drug discovery, grounded in the established bioactivities of structurally related N-acyl-4-aminopiperidine analogs.

I. Commercial Availability and Sourcing of Key Starting Materials

A direct commercial source for 1-Cyclobutanecarbonylpiperidin-4-amine is not readily identifiable, suggesting its status as a novel or specialized research compound. However, its synthesis is highly feasible through the coupling of two commercially available starting materials: 1-Boc-4-aminopiperidine and cyclobutanecarbonyl chloride .

Sourcing these precursors is a critical first step. Researchers can procure these materials from a variety of chemical suppliers. The following table provides a summary of representative suppliers and their typical pricing for these key reagents. It is important to note that pricing is subject to change and may vary based on purity, quantity, and supplier.

| Starting Material | CAS Number | Representative Suppliers | Indicative Pricing (USD) |

| 1-Boc-4-aminopiperidine | 87120-72-7 | Synthonix, Chem-Impex, Fisher Scientific, Sigma-Aldrich | $40 - $70 / 25g[1][2] |

| Cyclobutanecarbonyl chloride | 5006-22-4 | Molport, Thermo Scientific Chemicals, Sigma-Aldrich, TCI | $15 - $125 / 10g[3][4] |

II. Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the target compound can be efficiently achieved through a two-step process: N-acylation of the Boc-protected aminopiperidine followed by acidic deprotection of the Boc group. This approach ensures selective acylation at the piperidine nitrogen and provides the final product in good yield and purity.

Logical Workflow for Synthesis

Sources

- 1. Chem-Impex International, Inc. 1-Boc-4-aminopiperidine | MFCD01076201 | | Fisher Scientific [fishersci.com]

- 2. Synthonix, Inc > 87120-72-7 | 4-Amino-1-Boc-piperidine [synthonix.com]

- 3. molport.com [molport.com]

- 4. Cyclobutanecarbonyl chloride, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Structural Informatics and Synthetic Utility of 1-Cyclobutanecarbonylpiperidin-4-amine in Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount for optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile. 1-Cyclobutanecarbonylpiperidin-4-amine (CAS: 926211-25-8) has emerged as a highly versatile pharmacophore. By combining a rigid piperidine core, a metabolically stable cyclobutane ring, and a highly reactive primary amine, this compound serves as an ideal synthetic handle for late-stage functionalization.

This whitepaper provides an in-depth technical analysis of the structural informatics (SMILES, InChIKey), physicochemical properties, and field-proven synthetic protocols associated with this critical building block.

Chemical Identity & Structural Informatics

Accurate structural representation is the foundation of computational drug discovery and cheminformatics. The structural identifiers for this compound are deterministic and universally utilized across chemical databases such as the EPA CompTox Dashboard and commercial vendor catalogs .

Core Identifiers

-

SMILES String: O=C(C1CCC1)N1CCC(N)CC1

-

Causality of Notation: The SMILES string explicitly maps the connectivity. O=C(C1CCC1) defines the cyclobutanecarbonyl moiety, while N1CCC(N)CC1 maps the piperidine ring with the primary amine (N) localized precisely at the 4-position relative to the amide nitrogen N1.

-

-

Standard InChI: InChI=1S/C10H18N2O/c11-9-4-6-12(7-5-9)10(13)8-2-1-3-8/h8-9H,1-7,11H2

-

InChIKey: Generated via IUPAC standard hashing of the InChI string, providing a fixed-length digital signature crucial for database cross-referencing.

Quantitative Physicochemical Data

To facilitate structural comparisons, the quantitative data for the free base is summarized below:

| Property | Value | Implication for Drug Design |

| Chemical Name | This compound | N/A |

| CAS Registry Number | 926211-25-8 (Free base)1286274-55-2 (HCl salt) | Essential for procurement and regulatory tracking. |

| Molecular Formula | C10H18N2O | Defines atomic composition. |

| Molecular Weight | 182.27 g/mol | Low molecular weight ensures minimal penalty to the final drug's total mass (Lipinski's Rule of 5). |

| TPSA | 46.33 Ų | Excellent membrane permeability; optimal for both oral bioavailability and potential BBB penetration. |

| H-Bond Donors | 1 | Provided by the primary amine (-NH2). |

| H-Bond Acceptors | 2 | Provided by the carbonyl oxygen and the primary amine. |

| Rotatable Bonds | 2 | Low conformational flexibility minimizes entropic binding penalties. |

Mechanistic Role & Pharmacophore Utility

The architectural design of this compound is not arbitrary; it is engineered to solve specific challenges in lead optimization .

-

The Cyclobutane Shield (Metabolic Stability): Linear alkyl chains are highly susceptible to Cytochrome P450 (CYP450) mediated oxidation. By constraining the alkyl carbons into a cyclobutane ring, the molecule eliminates easily abstractable alpha-protons. This bioisosteric replacement preserves lipophilicity while significantly extending the molecule's half-life in vivo.

-

The Piperidine Core (Vector Control): The 1,4-substitution pattern of the piperidine ring acts as a rigid, linear spacer. When the primary amine binds to a target (e.g., the solvent-exposed region of a kinase), the piperidine core projects the cyclobutane moiety into adjacent hydrophobic pockets with precise geometric control.

-

The Primary Amine (Synthetic Handle): The unhindered primary amine is highly nucleophilic, making it an ideal substrate for amide couplings, reductive aminations, or SNAr reactions.

Fig 1: Functional group mapping and pharmacophore utility of the compound.

Experimental Protocols: Self-Validating Synthetic Integration

When integrating this compound into a larger molecular scaffold (e.g., coupling it to a heteroaryl carboxylic acid), researchers must employ protocols that prevent epimerization and ensure high yields .

Step-by-Step Amide Coupling Methodology

1. Activation Phase:

-

Procedure: Dissolve the target carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes.

-

Causality: HATU is selected over traditional carbodiimides (like EDC) due to its superior reaction kinetics and ability to suppress epimerization. DIPEA is utilized because its steric bulk prevents it from acting as a competing nucleophile.

2. Nucleophilic Addition:

-

Procedure: Add this compound hydrochloride (CAS: 1286274-55-2) (1.1 eq) to the activated mixture. Stir for 2–4 hours.

-

Causality: The excess DIPEA added in Step 1 serves a dual purpose: it maintains the basicity of the environment and deprotonates the hydrochloride salt of the building block, liberating the free amine for nucleophilic attack.

3. Quenching & Extraction:

-

Procedure: Quench the reaction with saturated aqueous NaHCO₃. Extract the product using Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Causality: NaHCO₃ neutralizes excess acid and facilitates the partitioning of water-soluble byproducts (like the urea derivative of HATU) into the aqueous phase, leaving the desired lipophilic product in the organic layer.

4. Analytical Validation (Self-Validating System):

-

LC-MS (ESI+): Confirm the presence of the desired [M+H]+ ion. The absence of the unreacted building block (m/z 183.1) confirms reaction completion.

-

¹H-NMR (400 MHz, DMSO-d6): Validate structural integrity by observing the characteristic cyclobutane multiplets (typically between 1.80–2.30 ppm) and the newly formed amide proton signal (typically a doublet or triplet > 7.5 ppm depending on the adjacent environment).

Fig 2: Step-by-step synthetic workflow for amide coupling and validation.

References

-

EPA CompTox Chemicals Dashboard. "Chemical Details for (4-Amino-1-piperidinyl)cyclobutylmethanone (CAS: 926211-25-8)." Environmental Protection Agency. Available at:[Link]

Architectural Mastery in Drug Design: Pharmacophore Features and Vector Optimization of Cyclobutane-Piperidine Amine Derivatives

Executive Summary

The transition from flat, two-dimensional chemical space to complex, three-dimensional architectures is a defining paradigm in modern drug discovery. Among the most versatile 3D building blocks are cyclobutane-piperidine amine derivatives. By fusing the basic, target-engaging properties of the piperidine amine with the unique conformational rigidity of the cyclobutane ring, medicinal chemists can precisely tune exit vectors, enhance metabolic stability, and dramatically prolong target residence time. This technical guide explores the mechanistic rationale, pharmacophore mapping, and self-validating experimental workflows required to successfully deploy these derivatives in drug development.

The Bioisosteric & Conformational Rationale

The integration of cyclobutane and piperidine rings is not merely a structural novelty; it is a calculated manipulation of physicochemical properties designed to overcome the limitations of flexible alkyl chains and planar aromatic rings.

The Role of the Piperidine Amine

Piperidine is a ubiquitous pharmacophore embedded in a wide range of marketed drugs[1]. Its basic nitrogen serves as a critical hydrogen-bond acceptor/donor and electrostatic anchor, frequently interacting with aspartate or glutamate residues in G-protein-coupled receptors (GPCRs) and kinase hinge regions. However, unsubstituted or flexibly linked piperidines often suffer from high conformational entropy, leading to off-target binding and rapid metabolic degradation.

The Cyclobutane Advantage: Puckering and the Thorpe-Ingold Effect

Cyclobutane is the second most strained saturated monocarbocycle, possessing a strain energy of 26.3 kcal/mol[1]. Unlike planar rings, cyclobutane adopts a unique "puckered" conformation. This puckering provides distinct spatial trajectories (exit vectors) for substituents, allowing for precise 3D positioning of pharmacophores[2].

Crucially, the inherent strain energy of the cyclobutane ring is drastically lowered when it is mono- or di-substituted (e.g., fused or linked to a piperidine) due to the Thorpe-Ingold effect [1]. This thermodynamic stabilization prevents the electrostatic repulsion often seen in basic amines and locks the piperidine into a bioactive conformation. Furthermore, the increased C–C

Pharmacophore Mapping & Exit Vector Analysis

The spatial relationship between the basic nitrogen of the piperidine and the cyclobutane substituents dictates target selectivity.

Spirocyclic vs. Linked Systems

Cyclobutane-piperidine derivatives typically manifest in two forms: directly linked systems (e.g., cis-3-aminocyclobutyl-piperidines) and spirocycles (e.g., 7-azaspiro[3.5]nonane).

-

Spirocyclic Systems: The cyclobutane-piperidine fusion in 7-azaspiro[3.5]nonane alters the basicity and lipophilicity of the molecule. Compared to smaller spirocycles like azaspiro[3.3]heptane, the 7-azaspiro[3.5]nonane scaffold presents a higher cLogP and a distinct exit vector that projects substituents into deeper hydrophobic pockets[3].

-

Linked Systems: In Janus Kinase 1 (JAK1) inhibitors such as Abrocitinib (PF-04965842), a cis-cyclobutane ring links a methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino group to a sulfonamide[4]. The cis-configuration is an absolute requirement; it forces the pyrrolopyrimidine hinge-binding motif and the sulfonamide into a specific dihedral angle that perfectly matches the JAK1 ATP-binding site while avoiding the JAK2/JAK3 pockets[4].

Logical workflow of cyclobutane-piperidine scaffold optimization in drug discovery.

Quantitative Data & Structure-Activity Relationship (SAR)

The introduction of a cyclobutane ring to a piperidine amine profoundly impacts physicochemical properties and binding kinetics. Table 1 summarizes the comparative properties of spirocyclic scaffolds, while Table 2 highlights the biological impact of conformational restriction.

Table 1: Physicochemical Properties of Spirocyclic Piperidine Scaffolds [3]

| Property | 7-Azaspiro[3.5]nonane (Cyclobutane-Piperidine) | 2-Azaspiro[3.3]heptane (Azetidine-Cyclobutane) | Impact on Drug Design |

| Molecular Weight | 125.21 g/mol | 97.16 g/mol | Influences ligand efficiency metrics. |

| cLogP | 1.8 | 0.7 | 7-Azaspiro[3.5]nonane drives higher lipophilicity. |

| TPSA | 12.0 Ų | 12.0 Ų | Both maintain excellent membrane permeability. |

| Rotatable Bonds | 0 | 0 | Both provide massive reductions in entropic penalty. |

Table 2: Biological Impact of Conformational Restriction (H1/H3 Receptor Antagonists) [1],[5]

| Linker Type | Receptor Target | Binding Affinity ( | Residence Time | Causality / Mechanism |

| Flexible Alkyl Chain | Histamine H1R | High | Short | High entropic penalty upon binding; rapid dissociation. |

| Cyclobutane-Piperidine | Histamine H1R | High | Extremely Long | Reduces resolvation penalty; traps ligand in the binding pocket. |

| Flexible Amide | Histamine H3R | Moderate | Short | Susceptible to rapid enzymatic cleavage and conformational shifting. |

| N-Cyclobutyl Piperidine | Histamine H3R | High | Long | Puckered ring fills the hydrophobic pocket; resists hERG inhibition. |

Key Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity, the synthesis and evaluation of these scaffolds must rely on self-validating systems. Below are the authoritative protocols for synthesizing and testing cyclobutane-piperidine derivatives.

Protocol 1: Synthesis of 3-D Cyclobutyl-Piperidine Building Blocks via Suzuki-Miyaura Cross-Coupling

Causality:

-

Preparation of the Boronate Complex: Convert the cyclobutyl enol triflate to a cyclobutyl trifluoroborate salt. Validation: The use of the trifluoroborate salt over a cyclobutene intermediate prevents yield loss due to volatility, verifiable via mass recovery[2].

-

Catalyst Preparation: In a glovebox, combine

(10 mol%) and the bulky, electron-rich ligand CataCXium A (20 mol%). Causality: CataCXium A provides the necessary steric bulk to force the palladium center into rapid reductive elimination, bypassing the -

Cross-Coupling: Add the cyclobutyl trifluoroborate salt (1.0 eq), aryl bromide (1.5 eq), and

(3.0 eq) in a 10:1 toluene:water mixture (0.25 M). Heat to 120 °C for 24 hours. -

Deprotection & Functionalization: Remove the Boc group using HCl in dioxane, followed by N-functionalization (e.g., nucleophilic aromatic substitution) to generate the lead-like compound.

-

Self-Validation (Vector Analysis): Subject the final N-functionalized aryl cyclobutane to X-ray crystallography. The resulting electron density map definitively validates the predicted 3D exit vectors[2].

Self-validating synthetic workflow for 3-D cyclobutyl-piperidine building blocks.

Protocol 2: Binding Kinetics and Residence Time Evaluation

Causality: Standard affinity assays (

-

Radioligand Selection: Select a high-affinity radioligand (e.g.,

mepyramine for H1R or -

Competitive Association Assay: Incubate the target receptor with a fixed concentration of the radioligand and varying concentrations of the unlabeled cyclobutane-piperidine derivative at 25 °C.

-

Time-Course Measurement: Measure specific binding at multiple time points (e.g., 0 to 80 minutes).

-

Self-Validation (The Overshoot Phenomenon): Plot the radioligand binding over time. If the unlabeled cyclobutane-piperidine derivative has a significantly longer residence time than the radioligand, the graph will display a clear "initial overshoot" in radioligand binding before reaching equilibrium[5]. This overshoot acts as an internal, self-validating mathematical proof of prolonged target occupancy, driven by the reduced resolvation penalty of the cyclobutane moiety.

References

-

Cyclobutanes in Small‐Molecule Drug Candidates. National Center for Biotechnology Information (PMC). Available at:[Link]

-

Synthesis and Functionalisation of a 3-D Spirocyclobutyl Piperidine Building Block for Medicinal Chemistry. White Rose eTheses Online. Available at:[Link]

-

Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

-

Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of N-(piperidin-4-yl)cyclobutanecarboxamide

Introduction

The N-substituted piperidine scaffold is a privileged motif in medicinal chemistry, frequently incorporated into a diverse range of biologically active molecules and approved pharmaceuticals.[1] The piperidine ring can confer favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability. The amide functional group is also a cornerstone of many pharmaceutical structures, contributing to target binding through hydrogen bonding interactions. This document provides a detailed protocol for the synthesis of N-(piperidin-4-yl)cyclobutanecarboxamide, a novel compound featuring both of these key structural elements.

The described synthesis employs a classic Schotten-Baumann reaction, a robust and widely used method for the N-acylation of amines with acid chlorides.[2] This protocol is designed for researchers in drug discovery, process development, and medicinal chemistry, offering a comprehensive, step-by-step guide with explanations for key experimental choices to ensure successful and reproducible synthesis.

Reaction Scheme

Caption: General reaction scheme for the amide coupling of piperidin-4-amine and cyclobutane carbonyl chloride.

Physicochemical Properties of Reactants

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Properties |

| Piperidin-4-amine | C₅H₁₂N₂ | 100.16 | --- | Versatile bifunctional building block.[3] |

| Cyclobutane carbonyl chloride | C₅H₇ClO | 118.56 | Colorless to pale yellow liquid | Pungent odor, corrosive, reacts with water.[4] |

Experimental Protocol

Materials and Reagents

-

Piperidin-4-amine

-

Cyclobutane carbonyl chloride

-

Triethylamine (Et₃N), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) apparatus

Step-by-Step Procedure

1. Reaction Setup:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve piperidin-4-amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Rationale: Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[5] Anhydrous conditions are crucial to prevent the hydrolysis of the highly reactive cyclobutane carbonyl chloride.

-

2. Addition of Cyclobutane Carbonyl Chloride:

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Rationale: This exothermic reaction is cooled to control the reaction rate and minimize potential side reactions.

-

-

Add a solution of cyclobutane carbonyl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise to the stirred amine solution over 15-30 minutes.

-

Rationale: Slow, dropwise addition helps to maintain a low temperature and prevent a rapid, uncontrolled reaction.

-

3. Reaction Monitoring:

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Rationale: TLC allows for the visualization of the consumption of the starting materials and the formation of the product, indicating the completion of the reaction.

-

4. Work-up:

-

Once the reaction is complete, quench the reaction by adding water to the flask.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

-

Rationale: The sodium bicarbonate wash removes any remaining acidic byproducts, and the brine wash helps to remove water from the organic layer.

-

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

5. Purification:

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Rationale: Column chromatography separates the desired product from any unreacted starting materials or byproducts based on polarity.[6]

-

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified N-(piperidin-4-yl)cyclobutanecarboxamide.

Workflow Diagram

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]

- 5. N-Phenylpiperidin-4-amine (4-Anilinopiperidine) [lgcstandards.com]

- 6. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

Application Notes and Protocols: Leveraging 1-Cyclobutanecarbonylpiperidin-4-amine as a Rigid Linker in PROTAC Design

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules are comprised of three key components: a "warhead" that binds to the POI, an E3 ligase-recruiting ligand, and a chemical linker that connects the two.[2] While the warhead and E3 ligase ligand provide target specificity and degradation machinery recruitment, respectively, the linker is far from a passive spacer. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's overall success, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.[1][3]

Recent trends in PROTAC design have seen a shift from flexible alkyl and polyethylene glycol (PEG) chains towards more rigid and structurally defined linkers.[3] Rigid linkers, such as those incorporating cyclic motifs, can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially leading to enhanced degradation potency and selectivity.[1] This guide focuses on the application of a specific rigid linker, 1-Cyclobutanecarbonylpiperidin-4-amine , in PROTAC design, providing a comprehensive overview of its rationale, synthesis, and incorporation into a PROTAC, followed by detailed protocols for its characterization.

The Rationale for Employing this compound

The choice of this compound as a linker is predicated on the synergistic benefits of its constituent parts: the cyclobutane ring and the N-acylated piperidine scaffold.

-

Rigidity and Conformational Constraint: The cyclobutane and piperidine rings introduce a significant degree of rigidity into the linker, reducing the entropic penalty associated with ternary complex formation.[4] This conformational restriction can help to optimize the spatial orientation of the warhead and the E3 ligase ligand, facilitating productive protein-protein interactions within the ternary complex.[4] The cis- and trans-isomers of the cyclobutane ring can also be explored to fine-tune the linker's geometry and its impact on degradation efficiency, as demonstrated in the development of the PRC2 degrader UNC7700 which contains a cis-cyclobutane linker.[4][5]

-

Improved Physicochemical Properties: Saturated heterocyclic scaffolds like piperidine are known to enhance the aqueous solubility of PROTACs, a crucial parameter for their development as therapeutics.[6][7] The incorporation of such motifs can help to mitigate the high lipophilicity often associated with these large molecules, which can negatively impact their permeability and pharmacokinetic properties.[7]

-

Metabolic Stability: The cyclobutane and piperidine rings are generally more resistant to metabolic degradation compared to linear alkyl chains, which can improve the in vivo stability and half-life of the resulting PROTAC.

-

Synthetic Tractability: The 4-amino group on the piperidine ring provides a convenient attachment point for either the warhead or the E3 ligase ligand via robust and well-established amide bond formation chemistry.[8]

Synthesis and Incorporation of the this compound Linker

The synthesis of a PROTAC incorporating the this compound linker can be approached in a modular fashion. First, the linker itself is synthesized, and then it is sequentially coupled to the warhead and the E3 ligase ligand.

Part 1: Synthesis of the Linker Building Block

The core linker, this compound, can be synthesized through a straightforward amide coupling reaction between a protected 4-aminopiperidine and cyclobutanecarboxylic acid.

Protocol 1: Synthesis of tert-butyl (1-(cyclobutanecarbonyl)piperidin-4-yl)carbamate

This protocol describes the synthesis of the Boc-protected linker, which can then be deprotected for subsequent coupling reactions.

Materials:

-

tert-butyl piperidin-4-ylcarbamate

-

Cyclobutanecarboxylic acid

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)[9]

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) and cyclobutanecarboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq).

-

Add DIPEA (2.5 eq) to the reaction mixture and stir at room temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of EtOAc in hexanes) to afford tert-butyl (1-(cyclobutanecarbonyl)piperidin-4-yl)carbamate as a solid.

Characterization: The structure and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS.

Part 2: PROTAC Assembly via Sequential Amide Coupling

The following protocol outlines a general strategy for incorporating the deprotected linker between a warhead (with a carboxylic acid handle) and an E3 ligase ligand (with an amine handle). The order of coupling can be reversed depending on the specific functionalities of the warhead and E3 ligase ligand.

Workflow for PROTAC Synthesis

Caption: A generalized workflow for the synthesis of a PROTAC using the this compound linker.

Protocol 2: General Procedure for PROTAC Synthesis

Step A: Deprotection of the Linker

-

Dissolve tert-butyl (1-(cyclobutanecarbonyl)piperidin-4-yl)carbamate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA).

-

Stir the reaction at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

The resulting TFA salt of this compound can be used directly in the next step or after neutralization.

Step B: Coupling to the Warhead

-

Follow the procedure outlined in Protocol 1, using the deprotected linker amine (1.0 eq) and a warhead containing a carboxylic acid (1.0 eq).

-

After purification, the warhead-linker conjugate is obtained.

Step C: Coupling to the E3 Ligase Ligand

-

The warhead-linker conjugate from Step B will now have a terminal functional group (e.g., a carboxylic acid if the warhead was di-functional) that can be activated for coupling with an amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or lenalidomide).

-

Perform a second amide coupling reaction, similar to the procedure in Protocol 1, to attach the E3 ligase ligand.

-

Purify the final PROTAC using reversed-phase preparative HPLC.[10]

-

Characterize the final product thoroughly by ¹H NMR, ¹³C NMR, LC-MS, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity (>95%).[10]

Characterization of the Final PROTAC: A Multi-faceted Approach

Once the PROTAC has been synthesized and purified, a series of in vitro and in-cellulo assays are essential to validate its mechanism of action and to quantify its efficacy.

Biophysical Assays: Probing the Ternary Complex

The formation of a stable and productive ternary complex is a prerequisite for successful protein degradation.[1] Several biophysical techniques can be employed to characterize this interaction.

Table 1: Biophysical Assays for Ternary Complex Characterization

| Assay Technique | Principle | Key Parameters Measured |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of molecules to a sensor surface. | Binding affinities (KD) of binary (PROTAC-POI, PROTAC-E3) and ternary complexes; cooperativity (α). |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of molecules in solution. | Binding affinities (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binary and ternary interactions. |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the energy transfer between a donor and acceptor fluorophore on the POI and E3 ligase when brought into proximity by the PROTAC. | Ternary complex formation in a solution-based, high-throughput format. |

| NanoBRET™ Assay | A bioluminescence resonance energy transfer (BRET)-based assay performed in live cells to measure protein-protein interactions. | Intracellular ternary complex formation. |

Protocol 3: Assessment of Ternary Complex Formation by TR-FRET

This assay provides a robust method to quantify the PROTAC-induced proximity of the POI and the E3 ligase in a solution-based format.

Materials:

-

Recombinant, tagged POI (e.g., His-tagged)

-

Recombinant, tagged E3 ligase complex (e.g., GST-tagged VHL-ElonginB-ElonginC)

-

Lanthanide-labeled anti-tag antibody (Donor, e.g., anti-His-Tb)

-

Fluorescently-labeled anti-tag antibody (Acceptor, e.g., anti-GST-d2)

-

PROTAC compound at various concentrations

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Low-volume, 384-well microplates

Procedure:

-

Prepare a solution containing the POI and the E3 ligase complex in the assay buffer.

-

Add the donor and acceptor antibodies to the protein solution and incubate according to the manufacturer's instructions.

-

Dispense the protein-antibody mixture into the microplate wells.

-

Add serial dilutions of the PROTAC compound to the wells.

-

Incubate the plate at room temperature for 1-4 hours, protected from light.

-

Measure the TR-FRET signal on a compatible plate reader (emission at two wavelengths, e.g., 665 nm for the acceptor and 620 nm for the donor, upon excitation at e.g., 340 nm).

-

Calculate the TR-FRET ratio (Acceptor signal / Donor signal) and plot it against the PROTAC concentration to determine the potency of ternary complex formation.

Cellular Assays: Confirming the Mechanism of Action and Efficacy

Ultimately, the success of a PROTAC is determined by its ability to induce the degradation of the target protein in a cellular context.

Workflow for Cellular Characterization of PROTACs

Caption: A workflow for the cellular characterization of a newly synthesized PROTAC.

Protocol 4: Target Protein Degradation Assay by Western Blot

This is the most direct method to quantify the reduction in the levels of the target protein.

Materials:

-

Cancer cell line expressing the POI

-

PROTAC compound

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the PROTAC (and a vehicle control) for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Quantify the protein concentration of each lysate using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with the primary antibody against the POI, followed by the HRP-conjugated secondary antibody.

-

Visualize the bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody.

-

Quantify the band intensities using densitometry software and normalize the POI signal to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control and determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).

Protocol 5: Cell Viability Assay

This assay assesses the functional consequence of target protein degradation, such as an anti-proliferative effect in cancer cells.

Materials:

-

Cancer cell line

-

PROTAC compound

-

Cell culture medium

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at an appropriate density.

-

Treat the cells with a serial dilution of the PROTAC compound.

-

Incubate the cells for a period relevant to the expected biological effect (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Measure the luminescence using a plate reader.

-

Plot the cell viability against the PROTAC concentration to determine the IC₅₀ or GI₅₀ value.

Conclusion

The this compound linker represents a promising scaffold for the design of next-generation PROTACs. Its inherent rigidity and favorable physicochemical properties can contribute to the development of potent and selective protein degraders with improved drug-like characteristics. The synthetic protocols and characterization assays detailed in this guide provide a comprehensive framework for researchers to explore the potential of this and other rigid linkers in the exciting and rapidly evolving field of targeted protein degradation.

References

- Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Agents. Cell, 181(1), 102-114.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of PROTACs with a C5 Amine Linker.

- Bashore, F. M., Foley, C. A., Ong, H. W., Rectenwald, J. M., Hanley, R. P., Norris-Drouin, J. L., ... & James, L. I. (2023). PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components. ACS chemical biology, 18(3), 494-507.

- BenchChem. (2025). Application Notes and Protocols for the Purification of PROTACs Synthesized with Phthalimide-PEG4-PDM-OTBS.

- Diao, J., et al. (2026). Design, synthesis and pharmacological evaluation of new SMARCA2 degraders bearing a furo[3,2-c]pyridazine scaffold. European Journal of Medicinal Chemistry, 308, 118675.

- Synple Chem. (n.d.). Capsule-based automated synthesis for the efficient assembly of PROTAC like molecules.

- Hughes, S. J., et al. (2025). Factors to Consider for Synthesis in 1536-Well Plates: An Amide Coupling Case Study for PROTAC Synthesis. The Journal of Organic Chemistry.

-

DC Chemicals. (n.d.). UNC7700. Retrieved from [Link]

- A protocol for amide bond formation with electron deficient amines and sterically hindered substr

- Tukhvatulin, F. F., et al. (2020). Novel approaches for the rational design of PROTAC linkers.

- Maple, H. J., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(4), 273-312.

- Waters Corporation. (2025). Degradation Products of ARV-825 Proteolysis Targeting Chimera (PROTAC) Compound: Isolation and Purification Using Analytical Scale Fraction Collection.

- ResearchGate. (2023). PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components.

- Charnwood Discovery. (n.d.).

-

Precise PEG. (n.d.). Linkers in PROTACs. Retrieved from [Link]

- The Biochemist. (2021).

- Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC medicinal chemistry, 13(9), 1103-1113.

- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

- bioRxiv. (2025). Rational design of potent small molecule SMARCA2/A4 (BRM/BRG1) degraders acting via the recruitment of FBXO22.

- PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.

- Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. (2025).

-

AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

- National Center for Biotechnology Information. (2021).

- BroadPharm. (2022).

- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

- ResearchGate. (2025).

- MDPI. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis.

- Open Research@CSIR-NIScPR. (2024).

- CAS. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.

- PubMed. (1996).

- Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.

- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide.

- National Center for Biotechnology Information. (2020). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism.

- Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.

- Google Patents. (n.d.). US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines.

Sources

- 1. precisepeg.com [precisepeg.com]

- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components - PMC [pmc.ncbi.nlm.nih.gov]

- 5. UNC7700 | PRC2 PROTAC | Probechem Biochemicals [probechem.com]

- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. peptide.com [peptide.com]

- 10. benchchem.com [benchchem.com]

Application Note & Protocols: Strategic Derivatization of Primary Amines on Piperidine Scaffolds

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2] The modification of substituents on this heterocyclic system is a cornerstone of drug discovery, enabling the fine-tuning of pharmacological activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic derivatization of primary amino groups attached to piperidine scaffolds. We present detailed protocols, mechanistic insights, and troubleshooting advice for three fundamental transformations: Acylation , Sulfonylation , and Reductive Amination .

Introduction: The Strategic Value of Amine Derivatization